Ketone, p-methoxyphenyl 2-pyridyl
Overview
Description
Ketone, p-methoxyphenyl 2-pyridyl is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a type of 2-pyridyl ketone, which are widely found in bioactive molecules and natural products . They are often used as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .Molecular Structure Analysis
The molecular structure of 2-Pyridyl ketone has a molecular formula of C11H8N2O, an average mass of 184.194 Da, and a monoisotopic mass of 184.063660 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.23200, a density of 1.154g/cm3, and a boiling point of 367ºC at 760 mmHg .Scientific Research Applications
Synthesis and Structural Studies : Ketone derivatives, including p-methoxyphenyl 2-pyridyl, are utilized in synthesizing calix[4]pyrrole derivatives with deep cavities and fixed walls. These derivatives have shown potential in anion binding properties and can be converted into 4-methoxyphenyl species, which exist in different configurational and conformational forms. Such structures are significant in understanding anion binding affinity and the effects of meso-aryl substituents (Anzenbacher et al., 1999).
Catalytic Applications : Research demonstrates the efficient use of ketone derivatives in α-alkylation of ketones, where pyridyl methanol is used as the alkylating agent. This showcases the role of ketone derivatives in facilitating chemical transformations with high atom efficiency, expanding their application in synthetic chemistry (Yan et al., 2014).
Photochemical Reactions : Studies on methoxypyridyl phenyl ketones, including the p-methoxyphenyl 2-pyridyl variant, have shown their ability to undergo photochemical reactions. These reactions, such as bimolecular reduction and rearrangements, highlight the importance of these ketones in studying photochemical processes and developing photo-responsive materials (Brown and Shambhu, 1971).
Formation of Lanthanide Complexes : Ketone derivatives are used in lanthanide(III) chemistry to produce mononuclear and dinuclear complexes. Their reaction with various elements forms complexes with unique structural and spectroscopic properties, indicating their potential use in materials science and coordination chemistry (Thiakou et al., 2006).
Enantioselective Catalysis : The use of chiral iminopyridines derived from pyridyl ketones in enantioselective catalysis, specifically in the Henry reaction, demonstrates the application of these ketones in producing chiral compounds. Such advancements are crucial in the development of asymmetric synthesis methods (Solinas et al., 2013).
Mechanism of Action
Future Directions
The coordination chemistry of 2-pyridyl ketoximes, such as Ketone, p-methoxyphenyl 2-pyridyl, continues to attract the interest of many inorganic chemistry groups around the world . Future research may focus on the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .
Properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQOYSKLICWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212376 | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-18-6 | |
Record name | (4-Methoxyphenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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